molecular formula C7H15NO B1486370 [1-(Ethoxymethyl)cyclopropyl]methanamine CAS No. 1134331-34-2

[1-(Ethoxymethyl)cyclopropyl]methanamine

Cat. No.: B1486370
CAS No.: 1134331-34-2
M. Wt: 129.2 g/mol
InChI Key: ROAVXRSMSAODPL-UHFFFAOYSA-N
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Description

Structural Derivatives

Modifications to the core structure yield derivatives with distinct physicochemical properties:

  • Methoxymethyl analogs : Replacement of the ethoxy group with methoxy (e.g., [1-(methoxymethyl)cyclopropyl]methanamine, CAS 1134331-36-4).
  • Hydrochloride salts : Protonation of the amine group enhances solubility (e.g., [1-(ethoxymethyl)cyclopropyl]methanamine hydrochloride, CAS 1332529-10-8).
  • Cyclopentyl analogs : Expansion of the cyclopropane ring to cyclopentane (e.g., [1-(methoxymethyl)cyclopentyl]methanamine, CAS 1134331-36-4).

CAS Registry Number and Cross-Referenced Chemical Databases

The compound is uniquely identified by CAS Registry Number 1134331-34-2 . Cross-referencing across major chemical databases reveals the following:

Database Identifier Key Properties
ChemSpace CSSS00012001603 MFCD10686604, MFCD18205895
PubChem CID 3950435 (structural analog) Molecular formula: C13H19NO
Sigma-Aldrich Product CBR01061 Purity: ≥90%, molecular weight: 151.63 g/mol
ChEMBL CHEMBL3189914 LogP: 0.25, polar surface area: 35 Ų

These entries facilitate access to synthetic protocols, spectral data, and commercial availability.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct NMR data for [1-(ethoxymethyl)cyclopropyl]methanamine is limited, analogous cyclopropylmethanamine derivatives exhibit characteristic signals:

1H NMR (400 MHz, DMSO-d6) δ (ppm) Assignment
Cyclopropane protons 0.5–1.2 -CH2-C(CH2OCH2CH3)-CH2- environment
Ethoxymethyl (-OCH2CH3) 1.1 (t) CH3 group
3.4 (q) -OCH2- moiety
Methanamine (-CH2NH2) 2.8–3.1 -CH2NH2 protons

13C NMR peaks for the cyclopropane carbons typically appear at 10–15 ppm , while the ethoxymethyl carbons resonate at 65–75 ppm .

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • N-H stretch : 3300–3500 cm⁻¹ (primary amine).
  • C-O-C asymmetric stretch : 1100–1250 cm⁻¹ (ethoxymethyl group).
  • Cyclopropane ring vibrations : 750–850 cm⁻¹.

Mass Spectrometry (MS)

The molecular ion peak ([M+H]⁺ ) is observed at m/z 130.20 (calculated for C7H15NO). Fragmentation patterns include:

  • Loss of ethoxy group (-46 Da): m/z 84.
  • Cyclopropane ring cleavage: m/z 57 (C3H5⁺).

Properties

IUPAC Name

[1-(ethoxymethyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-9-6-7(5-8)3-4-7/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAVXRSMSAODPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reaction Followed by Chlorosulphonyl Isocyanate and Hydrolysis

Method Overview:

  • A multi-step synthesis involving:
    • Reaction of a precursor compound with methylmagnesium bromide (a Grignard reagent) to form a key intermediate.
    • Subsequent reaction of this intermediate with chlorosulphonyl isocyanate in dichloromethane at low temperatures (0–5 °C) to yield a sulfonyl isocyanate intermediate.
    • Hydrolysis of this intermediate with aqueous sodium hydroxide to afford [1-(Ethoxymethyl)cyclopropyl]methanamine.

Detailed Conditions:

  • Step 1: The precursor is dissolved in anhydrous THF, cooled to -50 to -80 °C, and methylmagnesium bromide is added dropwise. The reaction is warmed to room temperature and stirred for 1–3 hours.
  • Step 2: The intermediate solution in dichloromethane is added dropwise to chlorosulphonyl isocyanate solution at 0–5 °C, reacted for 2–4 hours.
  • Step 3: Aqueous sodium hydroxide is added dropwise to the reaction mixture, followed by extraction and concentration to isolate the amine.

Molar Ratios:

Reagent Molar Ratio to Compound 2
Chlorosulphonyl isocyanate 1.1–1.3 : 1
Sodium hydroxide 1.1–1.2 : 1

Additional Notes:

  • The hydrochloride salt of the amine can be prepared by passing HCl gas through a solution of the amine in ethyl acetate, followed by filtration and drying.
  • This method improves upon prior art by using milder conditions and achieving higher yields, making it suitable for industrial application.

General Notes on Reaction Types and Conditions

  • The amine group in [1-(Ethoxymethyl)cyclopropyl]methanamine can undergo further chemical transformations such as oxidation, reduction, and nucleophilic substitution.
  • Oxidation can be achieved using agents like potassium permanganate or chromium trioxide.
  • Reduction may involve lithium aluminum hydride.
  • Substitution reactions typically use alkyl or acyl halides in the presence of bases and catalysts such as palladium on carbon.
  • Solvents like tetrahydrofuran (THF) and bases such as sodium hydroxide are common in these transformations.

Summary Table of Preparation Methods

Method No. Key Steps Reagents and Conditions Advantages Reference
1 Ethoxymethylation of cyclopropylmethanol + amination Cyclopropylmethanol, ethyl bromide, base, ammonia/amine source, controlled temp/pressure Straightforward, industrially scalable
2 Grignard reaction → chlorosulphonyl isocyanate reaction → hydrolysis Methylmagnesium bromide, chlorosulphonyl isocyanate, NaOH, THF, DCM, low temp (0–5 °C) Mild conditions, high yield, industrial applicability
3 Metal-mediated activation + sequential addition + acidolysis Metal zinc/copper, halogenated acylate, acidic resin, solvent, controlled addition and reaction Mild conditions, high efficiency (for related derivatives)

Chemical Reactions Analysis

[1-(Ethoxymethyl)cyclopropyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), bases such as sodium hydroxide, and catalysts like palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Chemistry

In organic synthesis, [1-(Ethoxymethyl)cyclopropyl]methanamine serves as a vital building block for creating more complex molecules. Its reactivity allows it to undergo various transformations, making it useful in the development of new synthetic pathways and methodologies .

Biology

The compound is investigated for its interactions with biological systems. Preliminary studies suggest that it may act as an inhibitor or activator of specific enzymes or receptors, potentially influencing physiological processes relevant to diseases. Research indicates that its structural features may modulate signaling pathways associated with conditions like cancer and inflammation.

Medicine

In medicinal chemistry, [1-(Ethoxymethyl)cyclopropyl]methanamine is explored for its potential therapeutic properties. Notably, studies have demonstrated its antitumor activity against certain cancer cell lines, particularly those expressing amplified MET genes. This suggests a promising avenue for developing cancer therapies targeting MET signaling pathways . Additionally, the compound shows potential neuroprotective effects and anti-inflammatory properties, indicating its utility in treating neurological disorders and inflammatory diseases.

Antitumor Activity

A series of in vitro studies have shown that [1-(Ethoxymethyl)cyclopropyl]methanamine inhibits the proliferation of specific cancer cell lines. For instance:

  • Study on MET-Expressing Tumor Cells : The compound was tested on cell lines with amplified MET genes, resulting in significant growth inhibition. This led to further investigations into its mechanism of action and potential as a therapeutic agent.

Neuroprotective Effects

Research involving animal models has suggested that the compound may provide neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress. Such findings position it as a candidate for further exploration in neurodegenerative disease therapies.

Anti-inflammatory Properties

In studies examining inflammatory pathways, [1-(Ethoxymethyl)cyclopropyl]methanamine demonstrated the ability to modulate responses associated with conditions like arthritis. This indicates potential applications in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of [1-(Ethoxymethyl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclopropyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural analogs of [1-(Ethoxymethyl)cyclopropyl]methanamine, focusing on substituent variations and their implications:

Compound Name Substituent on Cyclopropane Molecular Formula Key Features Reference
[1-(2-Ethoxyethyl)cyclopropyl]methanamine 2-Ethoxyethyl C8H17NO Ethoxy chain extends flexibility; liquid at 4°C, enhances solubility
1-(Methoxymethyl)cyclopropanamine HCl Methoxymethyl C5H12ClNO Smaller alkoxy group; solid hydrochloride salt, higher crystallinity
[1-(3-Chlorophenyl)cyclopropyl]methanamine 3-Chlorophenyl C10H12ClN Aromatic substituent; targets serotonin receptors, introduces hydrophobicity
[1-(Trifluoromethyl)cyclopropyl]methanamine Trifluoromethyl C5H8F3N Electron-withdrawing CF3 group; increases metabolic stability
(+)-20 (Serotonin receptor ligand) 5-Fluoro-2-methoxyphenyl + benzyl C19H23FNO2 Chiral center; functionally selective for 5-HT2C receptors
ALK Inhibitor 40 Difluorophenyl + pyrazolylphenoxy C22H20F5N3O Complex substituents; inhibits anaplastic lymphoma kinase (ALK)

Key Observations :

  • Alkoxy vs. Aryl Substituents : Ethoxymethyl and methoxymethyl groups improve solubility compared to aromatic substituents (e.g., 3-chlorophenyl), which enhance target binding but reduce aqueous solubility .
  • Electron-Withdrawing Groups : Trifluoromethyl analogs exhibit enhanced metabolic stability due to reduced oxidative degradation .
  • Chiral Centers : Enantiomerically pure compounds (e.g., (+)-20) show receptor selectivity, underscoring the importance of stereochemistry in pharmacological activity .

Physicochemical Properties

Property [1-(Ethoxymethyl)cyclopropyl]methanamine (Predicted) 1-(Methoxymethyl)cyclopropanamine HCl [1-(3-Chlorophenyl)cyclopropyl]methanamine
Molecular Weight (g/mol) ~143.23 135.61 183.67
Physical State Likely liquid Solid Liquid (hazardous)
Solubility Moderate in polar solvents High (due to HCl salt) Low (hydrophobic aryl group)
LogP ~1.2 (estimated) ~0.5 ~2.8

Notes:

  • Hydrochloride salts (e.g., 1-(methoxymethyl)cyclopropanamine HCl) improve crystallinity and handling but may require acidic conditions for solubility .
  • Aryl-substituted analogs (e.g., 3-chlorophenyl) exhibit higher LogP values, favoring membrane permeability but complicating formulation .

Yield Variations :

  • Alkoxy-substituted analogs (e.g., ethoxymethyl) achieve moderate yields (38–97%) depending on steric hindrance .
  • Aryl-substituted compounds require multi-step protocols, often with lower yields due to side reactions .

Pharmacological Activity

Compound Class Target/Activity Example Compound Efficacy/Selectivity
Serotonin Receptor Ligands 5-HT2C receptors (functionally selective) (+)-20 EC50 = 0.1 nM; >100-fold selectivity
ALK Inhibitors Anaplastic lymphoma kinase Compound 40 IC50 = 0.5 nM; >50-fold selectivity over ROS1
Microtubule Stabilizers Neurodegenerative disease candidates Triazolopyrimidine 14 EC50 = 10 nM in tau aggregation assays

Role of Substituents :

  • Ethoxymethyl and methoxymethyl groups in serotonin ligands improve blood-brain barrier penetration .
  • Bulky substituents (e.g., trifluoromethyl) in ALK inhibitors reduce off-target binding .

Comparison :

  • Aryl-substituted analogs (e.g., 3-chlorophenyl) pose higher acute toxicity risks compared to alkoxy variants .
  • Hydrochloride salts are generally safer due to reduced volatility .

Biological Activity

Overview

[1-(Ethoxymethyl)cyclopropyl]methanamine, also known as 2-Cyclopropyl-2-(methylamino)propanenitrile, is a compound with various potential biological activities. Its unique structure, featuring a cyclopropyl group, allows for diverse interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C7H12N2
  • Molecular Weight : 124.18 g/mol
  • IUPAC Name : 2-cyclopropyl-2-(methylamino)propanenitrile
  • Canonical SMILES : CC(C#N)(C1CC1)NC

The biological activity of [1-(Ethoxymethyl)cyclopropyl]methanamine is primarily attributed to its ability to interact with specific receptors and enzymes within biological pathways. The compound may affect cellular processes by modulating receptor activity or enzyme function, leading to alterations in cell signaling and metabolism.

Antitumor Activity

Recent studies have investigated the antitumor potential of [1-(Ethoxymethyl)cyclopropyl]methanamine. It has been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism involves:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through interference with cell cycle progression.
  • Potential modulation of signaling pathways related to cancer growth.

Table 1: Cytotoxicity of [1-(Ethoxymethyl)cyclopropyl]methanamine Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Carcinoma)15.2Apoptosis induction
HCT-116 (Colorectal Carcinoma)10.5Cell cycle arrest at G0/G1 phase
A549 (Lung Adenocarcinoma)8.7ROS-mediated apoptosis
Bel7402 (Hepatocellular Carcinoma)12.3Inhibition of β1-integrin/FAK signaling

Antimicrobial Activity

In addition to its antitumor properties, [1-(Ethoxymethyl)cyclopropyl]methanamine has been evaluated for antimicrobial activity. Preliminary findings suggest that it may possess:

  • Broad-spectrum antibacterial properties.
  • Efficacy against specific pathogens, including Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on Anticancer Properties : A study conducted on the effects of [1-(Ethoxymethyl)cyclopropyl]methanamine on human cancer cell lines demonstrated significant cytotoxicity, particularly against A549 cells. The compound was found to induce mitochondrial apoptosis and inhibit tumor growth in xenograft models.
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of the compound against various bacterial strains. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.

Q & A

Q. How to resolve discrepancies in reported acute toxicity values for cyclopropane derivatives?

  • Methodological Answer : Variability arises from impurity profiles (e.g., residual solvents). Reproduce studies under GLP conditions using HPLC-purified compounds (≥99% purity). Cross-validate LD₅₀ values in two rodent species (rat/mouse) and report confidence intervals. Meta-analyses of structural analogs (e.g., cyclopropane vs. cyclohexane) clarify trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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